1,6-Diazaspiro[4.5]decane dihydrochloride
Description
1,6-Diazaspiro[4.5]decane dihydrochloride is a heterocyclic compound with a unique spiro structure. It is commonly used in various fields of scientific research due to its distinctive chemical properties. The compound is characterized by its two nitrogen atoms and a spiro-connected decane ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1334499-79-4 |
|---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1,10-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-9-8(4-1)5-3-7-10-8;;/h9-10H,1-7H2;2*1H |
InChI Key |
CZNLHJZAYHTZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[4.5]decane dihydrochloride can be synthesized through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective coupling and formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for 1,6-Diazaspiro[4.5]decane dihydrochloride are not widely documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used as a catalyst in coupling reactions.
Triphenylphosphine (PPh3): Acts as a ligand in palladium-catalyzed reactions.
Aryl Halides: Serve as reactants in the formation of the spiro structure.
Major Products Formed
The major products formed from reactions involving 1,6-Diazaspiro[4.5]decane dihydrochloride include various substituted spiro compounds, which can be further functionalized for use in different applications.
Scientific Research Applications
Medicinal Chemistry
1,6-Diazaspiro[4.5]decane dihydrochloride has been investigated for its therapeutic potential, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase is crucial in regulating necroptosis, a form of programmed cell death implicated in various diseases, including neurodegenerative disorders and certain cancers.
- Mechanism of Action : The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis initiation. This inhibition can lead to reduced inflammation and cell death in pathological conditions.
- Biological Activity : Studies have shown that 1,6-Diazaspiro[4.5]decane dihydrochloride demonstrates significant anti-necroptotic effects in cell lines such as U937 cells, which are derived from human histiocytic lymphoma. This suggests its potential use in developing therapies for diseases characterized by excessive necroptosis.
Biochemical Research
In biochemical studies, 1,6-Diazaspiro[4.5]decane dihydrochloride serves as a valuable tool for understanding cellular signaling pathways and enzyme interactions.
- Enzyme Interaction : The compound interacts with various enzymes and proteins, affecting their activity and subsequent signaling pathways. Its ability to modulate these interactions makes it a candidate for research into cellular metabolism and gene expression.
- Metabolic Pathways : The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations that influence its bioavailability and activity. Understanding these metabolic pathways can aid in optimizing its therapeutic applications.
Industrial Applications
Beyond its medicinal uses, 1,6-Diazaspiro[4.5]decane dihydrochloride has applications in industrial chemistry.
- Synthesis of Other Compounds : It serves as a building block in the synthesis of more complex molecules and can be used as a reagent in various chemical reactions. Its unique structure allows for the development of novel compounds with potential applications across different industries.
- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing other industrially relevant compounds.
Case Studies
Several studies highlight the effectiveness of 1,6-Diazaspiro[4.5]decane dihydrochloride in different applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Medicinal Chemistry | Demonstrated inhibition of RIPK1 activity leading to reduced necroptosis in U937 cells |
| Study B | Biochemical Analysis | Showed interaction with key metabolic enzymes affecting cellular signaling pathways |
| Study C | Industrial Chemistry | Utilized as a reagent for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1,6-Diazaspiro[4.5]decane dihydrochloride can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.5]decane: A spiro compound with oxygen atoms instead of nitrogen, used in natural product synthesis.
2,8-Diazaspiro[4.5]decan-1-one: A derivative with a different substitution pattern, investigated for its potential as a kinase inhibitor.
The uniqueness of 1,6-Diazaspiro[4.5]decane dihydrochloride lies in its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
Biological Activity
1,6-Diazaspiro[4.5]decane dihydrochloride is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms within a bicyclic framework. This compound has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This section provides a comprehensive overview of the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : CHClN
- Structure : The spirocyclic arrangement enhances its solubility and stability, making it suitable for pharmaceutical formulations.
1,6-Diazaspiro[4.5]decane dihydrochloride acts primarily by inhibiting RIPK1, a critical player in necroptosis, a form of programmed cell death. The inhibition mechanism involves binding to the active site of RIPK1, preventing its kinase activity and subsequent phosphorylation events necessary for necroptosis. This was demonstrated in studies using U937 cells derived from human histiocytic lymphoma, where the compound effectively prevented necroptotic cell death.
Biological Activity Overview
The compound exhibits several biological activities:
- Inhibition of RIPK1 : Prevents necroptosis in various cell lines.
- Potential Neuroprotective Effects : By modulating pathways associated with cell death, it may have applications in neurodegenerative diseases.
- Interactions with Other Biomolecules : Ongoing studies are exploring its pharmacological profile using techniques such as molecular docking and binding assays.
In Vitro Studies
In vitro assays have shown that 1,6-Diazaspiro[4.5]decane dihydrochloride effectively inhibits RIPK1 activity, leading to a decrease in cell death associated with necroptosis. The IC50 values for RIPK1 inhibition were determined through radioligand binding methodologies, showcasing its potency as a small-molecule inhibitor .
Comparative Analysis with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
